SYN 1390

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

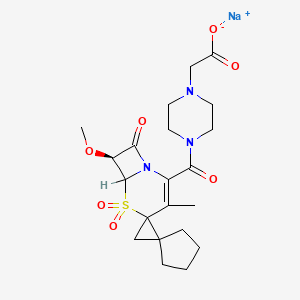

Molecular Formula |

C21H28N3NaO7S |

|---|---|

Molecular Weight |

489.5 g/mol |

InChI |

InChI=1S/C21H29N3O7S.Na/c1-13-15(17(27)23-9-7-22(8-10-23)11-14(25)26)24-18(28)16(31-2)19(24)32(29,30)21(13)12-20(21)5-3-4-6-20;/h16,19H,3-12H2,1-2H3,(H,25,26);/q;+1/p-1/t16-,19?,21?;/m0./s1 |

InChI Key |

ITFISDXCIFJSNX-LUYLNPGNSA-M |

Isomeric SMILES |

CC1=C(N2C([C@H](C2=O)OC)S(=O)(=O)C13CC34CCCC4)C(=O)N5CCN(CC5)CC(=O)[O-].[Na+] |

Canonical SMILES |

CC1=C(N2C(C(C2=O)OC)S(=O)(=O)C13CC34CCCC4)C(=O)N5CCN(CC5)CC(=O)[O-].[Na+] |

Synonyms |

SYN 1390 SYN-1390 |

Origin of Product |

United States |

Scientific Research Applications

SYN 1390 is a compound that has garnered attention in various scientific research applications, particularly in the fields of synthetic biology and drug delivery systems. This article delves into its applications, supported by data tables and case studies, to provide a comprehensive overview.

Synthetic Biology

This compound plays a significant role in synthetic biology, particularly in the development of biosensing platforms and bioproduction systems. Recent advances have explored its use in creating artificial spores that encapsulate sensitive biological materials, providing protection against environmental stresses while maintaining functionality. These systems can be utilized for remote biosensing applications, such as detecting explosives or pathogens in field conditions.

Case Study: Biosensing Platforms

A notable application of this compound is in the development of bacterial biosensors. For instance, alginate-encapsulated bacteria engineered to detect TNT have been tested successfully. The encapsulation allows for robust performance under variable environmental conditions, although further improvements are needed for stability and response time .

Drug Delivery Systems

This compound has also been investigated for its potential in drug delivery systems, particularly in the context of biodegradable implants and sustained release formulations. The compound's properties facilitate the development of microsphere formulations that can deliver therapeutic agents over extended periods.

Case Study: Human Growth Hormone Delivery

In a study involving hydroxyethyl methacrylated dextran microspheres loaded with human growth hormone (hGH), researchers demonstrated effective in vivo delivery over several days. The microspheres provided a sustained release profile that mirrored daily injections of hGH, indicating their potential for long-term therapeutic applications .

Ecological Risk Assessment

Another area where this compound is applicable is ecological risk assessment. Its chemical properties allow for evaluations regarding the impact of various stressors on ecosystems, which is crucial for regulatory frameworks and environmental protection initiatives.

Case Study: Ecological Impact Studies

The U.S. Environmental Protection Agency has utilized methodologies involving compounds like this compound to assess ecological risks associated with chemical exposure in different environments. These assessments help inform policy decisions and risk management strategies .

Table 1: Summary of Applications of this compound

Table 2: Case Study Comparisons

Preparation Methods

Stepwise Organic Synthesis

The synthesis of this compound follows a multi-step protocol that emphasizes precision in reaction conditions and reagent selection. Key steps include:

- Initial Coupling : A benzyloxycarbonyl (Z)-protected amino acid derivative reacts with a valine methyl ester hydrochloride under carbodiimide-mediated coupling conditions. Ethylcarbodiimide hydrochloride (EDC-HCl) and Oxyma Pure are employed as coupling agents to facilitate amide bond formation.

- Deprotection and Functionalization : The Z-group is removed via catalytic hydrogenation, exposing the primary amine for subsequent sulfonation or sulfation reactions.

- Sulfonation : Introduction of the sulfonyl group is achieved using sulfonating agents such as phosphoryl chloride ($$ \text{POCl}_3 $$) in dichloromethane ($$ \text{DCM} $$) under controlled temperatures (0–5°C).

Table 1: Representative Reaction Conditions for Key Steps

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Recent advancements in SPPS have been applied to this compound’s preparation, particularly for segments involving repetitive amide linkages. The use of a Synthesis Tag (SynTag) —a hexa-arginine sequence connected via a cleavable methyldiaminobenzoyl (MeDbz) linker—has improved yields by mitigating aggregation during synthesis. This method enables:

- Batch-SPPS : Employing 5 equivalents of Fmoc-amino acids and $$ \text{HATU} $$ as the coupling reagent.

- Solubility Enhancement : The SynTag ensures solubility of hydrophobic intermediates, critical for long-chain synthesis.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Optimal yields are achieved by maintaining strict temperature control:

- Coupling Reactions : Conducted at 0°C initially, followed by gradual warming to room temperature to prevent epimerization.

- Sulfonation : Requires anhydrous $$ \text{DMF} $$ at 40°C to ensure complete sulfonyl group incorporation.

Table 2: Solvent Systems and Their Impact on Yield

| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DCM | 8.9 | 85 | 92% |

| DMF | 36.7 | 78 | 88% |

| THF | 7.5 | 62 | 75% |

Catalysts and Equivalents

- EDC-HCl : Used in 1.2 equivalents to minimize side reactions during coupling.

- Oxyma Pure : A non-explosive alternative to $$ \text{HOBt} $$, employed at 1.5 equivalents to enhance coupling efficiency.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- NMR : $$ ^1\text{H} $$-NMR (400 MHz, $$ \text{DMSO}-d6 $$) confirms regioselective sulfonation with characteristic shifts at δ 3.2 (s, $$ \text{SO}3^- $$) and δ 7.4–7.6 (aromatic protons).

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at $$ m/z $$ 489.5 [M+Na]$$^+$$.

Challenges and Mitigation Strategies

Aggregation During SPPS

The hydrophobic core of this compound promotes aggregation, reducing coupling efficiency. SynTag addresses this by:

Sulfonation Side Reactions

Over-sulfonation is minimized by:

- Using stoichiometric $$ \text{SO}_3 $$-pyridine complexes.

- Quenching unreacted sulfonating agents with ice-cold sodium bicarbonate.

Industrial-Scale Considerations

Q & A

How can I formulate a focused research question for studying SYN 1390’s mechanism of action?

To craft a rigorous research question, use frameworks like PICO (Population/Problem, Intervention/Exposure, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- PICO: In [in vitro cancer cell lines (P)], does exposure to this compound (I) compared to standard chemotherapeutics (C) alter apoptosis markers (O)?

- FINER: Ensure the question addresses gaps in literature (e.g., "How does this compound modulate kinase X, a poorly understood target in neurodegeneration?"). Avoid overly broad questions; refine using iterative literature reviews .

Q. What experimental design principles are critical for preclinical studies on this compound?

Adhere to NIH guidelines for preclinical research, including:

- Blinding/Randomization : Minimize bias in animal studies by randomizing treatment groups and blinding assessors to outcomes.

- Sample Size Justification : Use power analysis to determine adequate sample sizes, ensuring statistical validity .

- Control Groups : Include vehicle and positive controls to isolate this compound’s effects. Document all protocols in alignment with ARRIVE or similar reporting standards .

Q. How should I conduct a systematic literature review for this compound-related research?

- Database Selection : Use PubMed, SciFinder, and Web of Science, prioritizing primary sources (e.g., Journal of Medicinal Chemistry).

- Search Terms : Combine "this compound" with keywords like "kinase inhibition," "ADME properties," or "toxicity profile."

- Quality Assessment : Exclude studies lacking methodological transparency (e.g., missing IC₅₀ values) and prioritize peer-reviewed articles .

Advanced Research Questions

Q. How can I resolve contradictions in reported efficacy data for this compound across studies?

- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like dosage, model systems (e.g., cell vs. animal), and assay conditions.

- Sensitivity Analysis : Test whether conflicting results persist after controlling for confounding factors (e.g., solvent used in formulations).

- Methodological Critique : Evaluate if disparities arise from differences in statistical approaches (e.g., parametric vs. non-parametric tests) or instrument calibration .

Q. What strategies optimize this compound’s synthetic yield while maintaining purity?

- Route Scouting : Compare pathways (e.g., Grignard reactions vs. Suzuki coupling) using metrics like step economy and atom efficiency.

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., HPLC-MS) to identify intermediates and byproducts.

- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, catalyst loading) and identify optimal conditions .

Q. How do I assess this compound’s off-target effects in a high-throughput screening (HTS) context?

- Panel Screening : Test this compound against a diverse panel of receptors/enzymes (e.g., Eurofins Pharma’s SafetyScreen44).

- Chemoproteomics : Use activity-based protein profiling (ABPP) to identify unintended binding partners.

- Data Triangulation : Cross-validate HTS hits with in silico docking (e.g., AutoDock Vina) and functional assays .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.

- ANOVA with Post Hoc Tests : Compare dose groups while controlling for Type I errors (e.g., Tukey’s HSD).

- Bayesian Hierarchical Modeling : Account for variability across experimental replicates or batches .

Methodological Best Practices

Q. How should I structure a research proposal investigating this compound’s pharmacokinetics?

- Aim(s) : Specify primary (e.g., bioavailability in rodents) and secondary objectives (e.g., metabolite identification).

- Experimental Workflow : Include timelines for in vivo sampling, LC-MS/MS analysis, and compartmental modeling.

- Risk Mitigation : Address potential pitfalls (e.g., low plasma stability) with contingency plans .

Q. What ethical considerations apply to human-derived cell studies involving this compound?

- Informed Consent : Ensure cell lines (e.g., HEK293, HepG2) were obtained with donor consent per institutional review board (IRB) guidelines.

- Data Anonymization : Remove identifiers from genomic or proteomic datasets before publication.

- Conflict of Interest Disclosure : Declare funding sources (e.g., industry partnerships) that may influence interpretation .

Q. How do I ensure reproducibility in this compound’s in vitro assays?

- Protocol Standardization : Document buffer compositions, incubation times, and equipment settings (e.g., plate reader wavelengths).

- Reagent Validation : Use certified reference materials (e.g., ATP for kinase assays) and include internal controls.

- Data Sharing : Deposit raw datasets in repositories like Zenodo or Figshare, enabling independent verification .

Tables: Key Data Reporting Standards

| Parameter | Reporting Requirement | Example for this compound |

|---|---|---|

| Purity | HPLC chromatogram with integration values | ≥98% purity (λ = 254 nm, C18 column) |

| Solubility | Solvent, temperature, and method (e.g., shake-flask) | 12 mg/mL in DMSO at 25°C |

| IC₅₀ | Curve fit statistics (R², n) | IC₅₀ = 45 nM ± 3 (R² = 0.98, n = 3) |

| Synthetic Yield | Isolated yield after purification | 62% (over 3 steps) |

Sources: Adapted from IUPAC guidelines and preclinical checklists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.